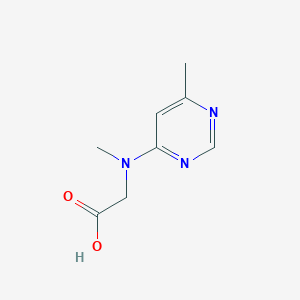![molecular formula C18H13Cl2NOS B12991199 (3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12991199.png)
(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a dichlorobenzo[b]thiophene moiety and a dihydroquinoline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dichlorobenzo[b]thiophene Core: This can be achieved through the chlorination of benzo[b]thiophene using reagents like sulfuryl chloride or thionyl chloride under controlled conditions.
Attachment of the Dihydroquinoline Group: The dihydroquinoline moiety can be introduced via a Friedel-Crafts acylation reaction, where the dichlorobenzo[b]thiophene is reacted with a quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Halogen atoms in the dichlorobenzo[b]thiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of (3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichlorobenzo[b]thiophene-2-carbonyl chloride
- 2,6-Diphenyl-4-(4-nitro-alpha,3,5-triphenylbenzylidene)-4H-pyran
Uniqueness
(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to its combination of a dichlorobenzo[b]thiophene core and a dihydroquinoline moiety. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C18H13Cl2NOS |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
(3,6-dichloro-1-benzothiophen-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C18H13Cl2NOS/c19-12-7-8-13-15(10-12)23-17(16(13)20)18(22)21-9-3-5-11-4-1-2-6-14(11)21/h1-2,4,6-8,10H,3,5,9H2 |
Clé InChI |
DXTUCZUMIZAMJN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


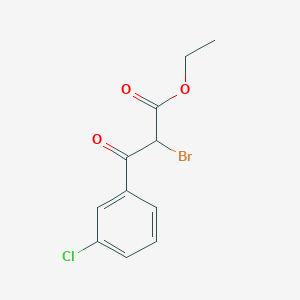
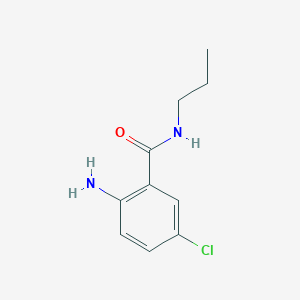

![2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12991127.png)
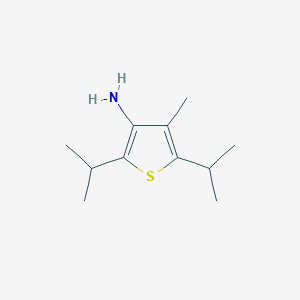

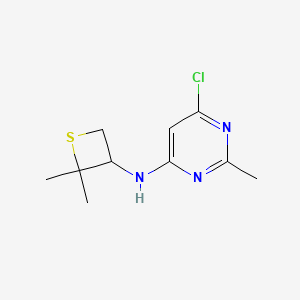
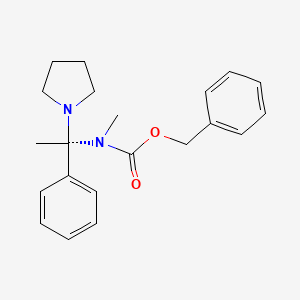
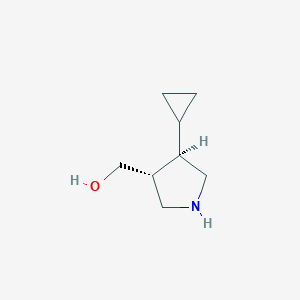
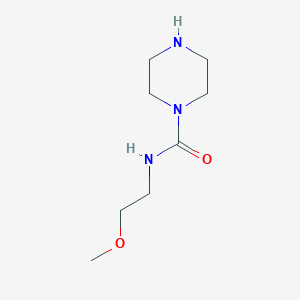

![2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12991196.png)

